molecular formula C8H15Si B14755674 4-Ethylhex-3-en-3-ylsilicon

4-Ethylhex-3-en-3-ylsilicon

Cat. No.: B14755674
M. Wt: 139.29 g/mol
InChI Key: DARWZFUGFIUPKT-UHFFFAOYSA-N
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Description

4-Ethylhex-3-en-3-ylsilicon is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethylhexenyl group. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, flexibility, and resistance to oxidation and UV radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylhex-3-en-3-ylsilicon typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts like Karstedt’s catalyst or Speier’s catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Ethylhex-3-en-3-ylsilicon undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the substituents on the silicon atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.

Major Products

    Oxidation: Silanols (R₃SiOH) or siloxanes (R₃SiOSiR₃).

    Reduction: Silanes (R₃SiH).

    Substitution: Various substituted organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

4-Ethylhex-3-en-3-ylsilicon has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new materials for medical implants and prosthetics.

    Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 4-Ethylhex-3-en-3-ylsilicon involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and hydrogen, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through the formation of siloxane bonds (Si-O-Si) and its ability to undergo hydrosilylation reactions, which are crucial in the synthesis of silicone-based materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylhex-3-en-3-ylsilane
  • 4-Ethylhex-3-en-3-ylsiloxane
  • 4-Ethylhex-3-en-3-ylsilane chloride

Uniqueness

4-Ethylhex-3-en-3-ylsilicon is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced thermal stability and resistance to oxidation. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C8H15Si

Molecular Weight

139.29 g/mol

InChI

InChI=1S/C8H15Si/c1-4-7(5-2)8(9)6-3/h4-6H2,1-3H3

InChI Key

DARWZFUGFIUPKT-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)[Si])CC

Origin of Product

United States

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